S-3-Chloro-4-methylphenylthioacetate

Description

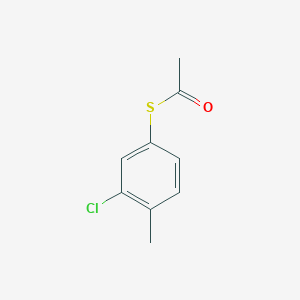

S-3-Chloro-4-methylphenylthioacetate is an organic compound with the molecular formula C9H9ClOS. It is characterized by the presence of a chloro group, a methyl group, and a thioacetate group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

S-(3-chloro-4-methylphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSQKVHQDGMQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SC(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3-Chloro-4-methylphenylthioacetate typically involves the reaction of 3-chloro-4-methylphenol with thioacetic acid. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

S-3-Chloro-4-methylphenylthioacetate undergoes various chemical reactions, including:

Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

Substitution: Amines or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: 3-Chloro-4-methylphenylthioethane.

Substitution: 3-Amino-4-methylphenylthioacetate, 3-Thio-4-methylphenylthioacetate.

Scientific Research Applications

S-3-Chloro-4-methylphenylthioacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-3-Chloro-4-methylphenylthioacetate involves its interaction with specific molecular targets. The thioacetate group can undergo metabolic activation to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-4-methylphenol: Lacks the thioacetate group, making it less reactive in certain chemical transformations.

4-Methylphenylthioacetate: Does not contain the chloro group, resulting in different reactivity and biological properties.

3-Chloro-4-methylbenzoic acid: Contains a carboxylic acid group instead of a thioacetate group, leading to different chemical behavior.

Uniqueness

S-3-Chloro-4-methylphenylthioacetate is unique due to the presence of both a chloro group and a thioacetate group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.

Biological Activity

S-3-Chloro-4-methylphenylthioacetate is a compound of significant interest in the fields of chemistry and biology due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features both a chloro group and a thioacetate group, which contribute to its unique reactivity. The thioacetate moiety can undergo metabolic activation to generate reactive intermediates that interact with various cellular components. This interaction can modulate enzymatic activities and signaling pathways, leading to diverse biological effects.

Comparison with Similar Compounds

The compound's activity can be contrasted with similar compounds, highlighting its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Chloro-4-methylphenol | Lacks thioacetate group | Less reactive |

| 4-Methylphenylthioacetate | No chloro group | Different reactivity |

| 3-Chloro-4-methylbenzoic acid | Contains carboxylic acid group | Different chemical behavior |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In particular, it has shown cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound's IC50 values ranged from 7 to 24 µM across different cell lines, indicating a promising selectivity for cancer cells .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at low concentrations, supporting its potential as a therapeutic agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against E. coli and S. aureus. The findings revealed that this compound inhibited bacterial growth effectively, suggesting its application in treating bacterial infections .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.